1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(morpholinosulfonyl)benzoate
Description
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(morpholinosulfonyl)benzoate is a synthetic small molecule characterized by a hybrid structure combining a benzo[d]thiazole core, an azetidine ring, and a morpholinosulfonyl-substituted benzoate ester. The benzo[d]thiazole moiety is a fused bicyclic system with a chlorine substituent at the 4-position, which enhances electron-withdrawing properties and influences molecular rigidity . The 4-(morpholinosulfonyl)benzoate ester contributes to solubility and bioavailability via the polar sulfonyl and morpholine groups.
Properties
IUPAC Name |
[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 4-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S2/c22-17-2-1-3-18-19(17)23-21(31-18)24-12-15(13-24)30-20(26)14-4-6-16(7-5-14)32(27,28)25-8-10-29-11-9-25/h1-7,15H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXGHRHOJIWENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3CN(C3)C4=NC5=C(S4)C=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(morpholinosulfonyl)benzoate is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology. Its unique structure combines a benzo[d]thiazole moiety with azetidine and morpholinosulfonyl functionalities, which may confer diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H20ClN3O5S2
- Molecular Weight : 494.0 g/mol
- CAS Number : 1396717-60-4
The compound's structure includes:
- A 4-chlorobenzo[d]thiazole ring, which is known for its antimicrobial and anticancer properties.
- An azetidine ring that may enhance bioactivity through its ability to interact with various biological targets.
- A morpholinosulfonyl group that can contribute to solubility and bioavailability.
Antimicrobial Properties
Research indicates that compounds similar to 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(morpholinosulfonyl)benzoate exhibit significant antimicrobial activity. For instance, derivatives of benzo[d]thiazole have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the morpholino sulfonyl group may enhance this activity by improving interactions with bacterial enzymes.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. Similar compounds have demonstrated antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) . The mechanism of action often involves the induction of apoptosis and cell cycle arrest at specific phases, particularly G2/M phase.
Enzyme Inhibition
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(morpholinosulfonyl)benzoate may act as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and urease. In studies, compounds with similar structural features have shown strong inhibitory activity against these enzymes, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their function. For example, AChE inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission.
- Receptor Modulation : It may also modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways involved in cell proliferation and survival.
Case Studies
A study evaluating the biological efficacy of related compounds revealed that those containing the benzo[d]thiazole moiety exhibited promising anticancer activities through apoptosis induction . Another investigation highlighted the antibacterial potential of similar derivatives, demonstrating significant inhibition against pathogenic bacteria .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(morpholinosulfonyl)benzoate | Moderate to strong | Significant | Strong AChE inhibition |
| 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol | Moderate | Moderate | Moderate |
| N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylamino)benzamides | Strong | Significant | Weak |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares key features with derivatives in the provided evidence:
Key Observations:
- Electron-Withdrawing Substituents : The 4-Cl group on the benzo[d]thiazole in the target compound parallels substituents in urea derivatives (e.g., 11c, 11k), where Cl and CF₃ enhance stability and bioactivity .
- Sulfonamide vs. Urea: The morpholinosulfonyl group in the target compound may improve solubility compared to the urea derivatives (), which rely on hydrogen-bonding networks for activity.
Computational and Analytical Data
- Thermodynamic Stability : The strained azetidine ring may reduce stability relative to piperazine-containing analogs (), necessitating computational validation via DFT or molecular dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
